molecular formula C17H15ClO4 B2476349 (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 637747-82-1

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2476349
CAS No.: 637747-82-1
M. Wt: 318.75
InChI Key: KQFDMWNAJYELBV-QPJJXVBHSA-N
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Description

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15ClO4 and its molecular weight is 318.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Tayade & Waghmare (2016) explored the isomerization of similar compounds, providing insight into the synthesis techniques and characterization of related chalcone derivatives.

Structural and Molecular Studies

  • Geometric Parameters : Research by Yathirajan et al. (2007) on a compound with similar structure revealed details about its geometric parameters and crystal structure, offering a basis for understanding the structure of the compound .

  • Molecular Structure Analysis : Studies such as those by Jasinski et al. (2011) and Asiri et al. (2017) provide comprehensive insights into the molecular structure, including aspects like hydrogen bonding and π–π stacking interactions.

Electronic and Optical Properties

  • Electronic Absorption and Emission : Asiri et al. (2017) also studied the electronic absorption and emission spectra of a similar compound in various solvents, highlighting the solvatochromic properties.

  • Non-linear Optical Properties : The study by Mary et al. (2015) on a structurally similar compound provides insights into its non-linear optical properties, a key area in photonics and telecommunications.

Chemical Reactivity and Computational Analysis

  • Chemical Reactivity and Computational Insights : The research by Adole et al. (2020) focuses on a related compound, offering details on molecular geometry, electronic properties, and chemical reactivity, essential for understanding the behavior of complex organic molecules.

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-21-13-6-3-11(17(10-13)22-2)4-7-15(19)14-9-12(18)5-8-16(14)20/h3-10,20H,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFDMWNAJYELBV-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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